molecular formula C7H9N3O2 B13492511 (s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid

(s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid

Cat. No.: B13492511
M. Wt: 167.17 g/mol
InChI Key: VPAWHCGYWCVBBF-LURJTMIESA-N
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Description

(s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid is a compound that features a pyrimidine ring attached to an amino acid backbone Pyrimidine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid typically involves the formation of the pyrimidine ring followed by its attachment to the amino acid backbone. One common method involves the condensation of cyanic acid derivatives with N-vinyl/aryl amides to form the pyrimidine ring . Another approach includes the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthetic routes that ensure high yield and purity. These methods may include the use of palladium-catalyzed carbonylation reactions and other advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The amino and pyrimidine groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA or RNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-2-Amino-3-(pyrimidin-4-yl)propanoic acid is unique due to its specific amino acid backbone, which allows it to interact with biological systems in ways that other pyrimidine derivatives cannot. This makes it a valuable compound for targeted therapeutic applications and biochemical research .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(2S)-2-amino-3-pyrimidin-4-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-4-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m0/s1

InChI Key

VPAWHCGYWCVBBF-LURJTMIESA-N

Isomeric SMILES

C1=CN=CN=C1C[C@@H](C(=O)O)N

Canonical SMILES

C1=CN=CN=C1CC(C(=O)O)N

Origin of Product

United States

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